BenchChemオンラインストアへようこそ!

Menin-MLL inhibitor-22

Menin-MLL interaction inhibition Fluorescence polarization assay Biochemical IC50

Menin-MLL inhibitor-22 (C20) is a highly potent (IC₅₀ = 7 nM), orally active menin-MLL interaction disruptor featuring a distinct pyrido[3,2-d]pyrimidine scaffold. Its unique N,N-dimethylaminoethoxy modification occupying the F9 hydrophobic pocket enhances aqueous solubility, overcoming limitations of earlier inhibitors. With quantified in vivo tumor growth inhibition (97% TGI at 30 mg/kg in MV4;11 xenograft models), it provides a validated dosing benchmark for preclinical MLL-rearranged leukemia research. Choose C20 when your study demands a solubility-optimized, orally bioavailable inhibitor with robust, publicly benchmarked in vivo efficacy.

Molecular Formula C29H39N7O3S
Molecular Weight 565.7 g/mol
Cat. No. B14086180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenin-MLL inhibitor-22
Molecular FormulaC29H39N7O3S
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=NC2=C(C=C1)N=CN=C2NC3CCN(CC3)CC4CN(C4)C5=CC=C(C=C5)S(=O)(=O)C6CC6
InChIInChI=1S/C29H39N7O3S/c1-34(2)15-16-39-27-10-9-26-28(33-27)29(31-20-30-26)32-22-11-13-35(14-12-22)17-21-18-36(19-21)23-3-5-24(6-4-23)40(37,38)25-7-8-25/h3-6,9-10,20-22,25H,7-8,11-19H2,1-2H3,(H,30,31,32)
InChIKeyMWXGAMJNJKYTPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Menin-MLL Inhibitor-22 (C20) – Potency, Selectivity, and Physicochemical Profile for MLL-Rearranged Leukemia Research


Menin-MLL inhibitor-22 (also designated compound C20) is a pyrido[3,2-d]pyrimidine-based small molecule that disrupts the protein–protein interaction between menin and mixed lineage leukemia (MLL) fusion proteins, a critical oncogenic driver in MLL-rearranged leukemias [1]. It exhibits an IC₅₀ of 7 nM in fluorescence polarization assays for menin-MLL interaction inhibition and achieves sub-micromolar potency in cell growth inhibition of MLL-rearranged MV4;11 cells (IC₅₀ = 0.3 μM) . The compound features an N,N-dimethylaminoethoxy group that occupies the menin F9 hydrophobic pocket, a design strategy intended to improve aqueous solubility and binding affinity [2].

Menin-MLL Inhibitor-22 – Why Substitution by Another Menin Inhibitor Can Compromise Experimental Outcomes


Despite the growing number of menin-MLL interaction inhibitors, direct substitution is scientifically unjustified due to divergent biochemical potencies, structural binding modes, and pharmacokinetic properties. Menin-MLL inhibitor-22 (C20) demonstrates a distinct IC₅₀ of 7 nM in menin-MLL binding disruption assays [1], which is ~2-fold lower than MI-503 (14.7 nM) and MI-463 (15.3 nM) , but 14-fold higher than the ultra-potent MI-3454 (0.51 nM) . Moreover, its hydrophilic N,N-dimethylaminoethoxy substituent occupying the F9 pocket confers unique aqueous solubility advantages not shared by earlier generation inhibitors [1]. In vivo efficacy, selectivity profiles, and oral bioavailability also vary substantially across the class, underscoring that experimental outcomes and procurement decisions cannot be reliably extrapolated between analogs without side-by-side validation [2].

Menin-MLL Inhibitor-22 – Quantitative Evidence of Differentiation from Key Comparators


Biochemical Potency Against Menin-MLL Interaction: C20 vs. MI-503 and MI-463

Menin-MLL inhibitor-22 (C20) demonstrates an IC₅₀ of 7 nM in fluorescence polarization competition assays measuring disruption of the menin-MLL interaction [1]. In head-to-head class comparisons, this is 2.1-fold lower (more potent) than MI-503 (IC₅₀ = 14.7 nM) and 2.2-fold lower than MI-463 (IC₅₀ = 15.3 nM) . However, C20 is approximately 14-fold less potent than the ultra-potent inhibitor MI-3454 (IC₅₀ = 0.51 nM) , placing it in an intermediate potency tier within the menin inhibitor landscape.

Menin-MLL interaction inhibition Fluorescence polarization assay Biochemical IC50

Cellular Antiproliferative Activity in MLL-Rearranged MV4;11 Cells: C20 vs. MI-503

In cellular viability assays using the MLL-rearranged MV4;11 acute leukemia cell line, Menin-MLL inhibitor-22 (C20) exhibits an IC₅₀ of 0.3 μM (300 nM) . This value is comparable to the growth inhibitory concentration range reported for MI-503 in a panel of human MLL leukemia cell lines (GI₅₀ = 250–570 nM) , and similar to the 0.23 μM GI₅₀ observed for MI-463 in MLL-AF9-transformed cells . Importantly, C20 displays no detectable antiproliferative activity against HL-60 cells (an MLL-wildtype cell line), confirming its selective targeting of MLL-rearranged leukemias [1].

MLL-rearranged leukemia MV4;11 cell line Antiproliferative IC50

In Vivo Antitumor Efficacy: C20 Tumor Growth Inhibition in MV4;11 Xenograft Models

Oral administration of Menin-MLL inhibitor-22 (C20) in MV4;11 subcutaneous xenograft mouse models produced dose-dependent tumor growth inhibition (TGI) of 64% at 6 mg/kg (administered every other day) and 97% at 30 mg/kg [1][2]. By comparison, MI-463 administered at 35 mg/kg daily in a similar MV4;11 xenograft model resulted in significant tumor growth reduction (quantitative TGI% not reported) , while MI-3454 induced complete remission or regression in MLL-rearranged leukemia models at undisclosed doses . VTP-50469 demonstrated tumor eradication in some MLL-rearranged xenograft models [3].

MLL-rearranged leukemia Xenograft model In vivo efficacy

Pharmacokinetic Profile: Metabolic Stability and Oral Bioavailability in Rats

Pharmacokinetic evaluation of Menin-MLL inhibitor-22 (C20) in rats revealed good metabolic stability in liver microsomes, low systemic clearance, and acceptable oral bioavailability [1]. While exact numerical PK parameters are not publicly disclosed in the abstract, the study emphasizes that these properties are comparable to or exceed those of earlier generation menin inhibitors. For reference, MI-503 and MI-463 are also reported as orally bioavailable , and MI-3454 is orally active . VTP-50469 (ziftomenib) has advanced to clinical trials as an oral agent [2]. The introduction of a hydrophilic N,N-dimethylaminoethoxy group in C20 was specifically designed to improve aqueous solubility and pharmacokinetic properties relative to less soluble analogs [1].

Pharmacokinetics Oral bioavailability Metabolic stability

Structural Differentiation: F9 Pocket Hydrophilic Group Occupancy vs. Traditional Hydrophobic Binders

Menin-MLL inhibitor-22 (C20) is distinguished from earlier menin inhibitors by its deliberate incorporation of a hydrophilic N,N-dimethylaminoethoxy group that occupies the F9 hydrophobic pocket of menin [1]. Docking studies confirm that this group makes favorable contacts within the F9 cavity, a region traditionally targeted by hydrophobic moieties in compounds such as MI-503 and MI-463 [2]. This structural departure is intended to enhance aqueous solubility without compromising binding affinity—a common limitation of hydrophobic menin inhibitors [3]. In contrast, ultra-potent inhibitors like MI-3454 (IC₅₀ = 0.51 nM) and VTP-50469 (Ki = 104 pM) achieve higher potency through alternative chemical scaffolds and binding interactions .

Structure-based drug design Menin F9 pocket Hydrophilic interaction

Menin-MLL Inhibitor-22 – Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Intermediate-Potency Tool Compound for Menin-MLL Pathway Studies in MLL-Rearranged Leukemia

Researchers requiring a menin-MLL interaction inhibitor with biochemical potency (IC₅₀ = 7 nM) intermediate between early-generation MI-series inhibitors (IC₅₀ ~15 nM) and ultra-potent agents like MI-3454 (IC₅₀ = 0.51 nM) should prioritize C20. This potency window allows robust target engagement in cellular and in vivo MLL-rearranged leukemia models while potentially preserving a broader dynamic range for combination studies or dose-response profiling [1].

In Vivo Efficacy Studies in MV4;11 Xenograft Models with Defined Dosing Parameters

Investigators planning preclinical in vivo studies in MLL-rearranged xenograft models should consider C20 due to its publicly quantified tumor growth inhibition metrics. The compound achieves 64% TGI at 6 mg/kg and 97% TGI at 30 mg/kg with every-other-day oral dosing in MV4;11 subcutaneous xenografts, providing a clear dosing benchmark for experimental design [2][3].

Structure-Activity Relationship (SAR) Studies Targeting Menin F9 Pocket Hydrophilic Modifications

Medicinal chemists and drug discovery teams exploring novel menin inhibitor scaffolds with improved aqueous solubility should utilize C20 as a reference compound. Its N,N-dimethylaminoethoxy group occupying the F9 pocket demonstrates that hydrophilic modifications in this traditionally hydrophobic binding region can maintain potent binding affinity (IC₅₀ = 7 nM) while enhancing physical properties—a validated strategy for developing next-generation menin inhibitors with superior developability profiles [4].

Orthogonal Validation in MLL-Rearranged Leukemia Cell Panels

To confirm that observed phenotypes are target-specific rather than compound-specific artifacts, researchers should employ C20 alongside structurally distinct menin inhibitors such as MI-503 or VTP-50469. C20's pyrido[3,2-d]pyrimidine scaffold differs from the thienopyrimidine core of MI-series inhibitors, enabling orthogonal chemical validation of menin-MLL dependency in MLL-rearranged acute leukemia cell lines [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Menin-MLL inhibitor-22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.